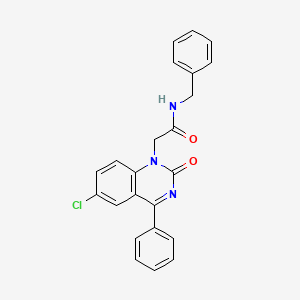

N-benzyl-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

N-benzyl-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with chlorine and phenyl groups. This compound belongs to a broader class of bioactive molecules where the acetamide moiety is linked to aromatic or heteroaromatic systems, often influencing pharmacological properties such as solubility, binding affinity, and metabolic stability. Its structural uniqueness lies in the 1,2-dihydroquinazolin-2-one scaffold, which provides a rigid planar structure capable of hydrogen bonding and π-π interactions, critical for molecular recognition in biological systems .

Properties

IUPAC Name |

N-benzyl-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c24-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)26-23(29)27(20)15-21(28)25-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYYBHBQGUNBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-benzyl-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biological studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide would depend on its specific biological or chemical activity. Generally, compounds in the quinazolinone family may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The quinazolinone core in the target compound introduces a fused bicyclic system, enhancing rigidity compared to the monocyclic nitroimidazole (benznidazole) or pyridine derivatives. This rigidity may improve binding selectivity in enzyme pockets .

- Electron-Withdrawing Groups : The 6-chloro substituent in the target compound contrasts with the nitro group in benznidazole, which is associated with redox-activated cytotoxicity but also significant side effects (e.g., neurotoxicity, agranulocytosis) .

Hydrogen Bonding and Crystallographic Analysis

The hydrogen-bonding patterns of acetamide derivatives significantly influence their crystallinity and solubility:

- Target Compound : The amide N–H and carbonyl O atoms likely form intermolecular hydrogen bonds, creating chains or sheets in the crystal lattice, as seen in analogous structures (e.g., N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide forms chains via N–H⋯O interactions) .

- Benznidazole: The nitro group participates in hydrogen bonding but may also induce lattice strain due to steric bulk, contributing to its lower solubility compared to the chloro-substituted quinazolinone derivative .

- Graph Set Analysis: Etter’s methodology (referenced in crystallographic studies) reveals that the quinazolinone’s planar structure supports R₂²(8) hydrogen-bonding motifs, common in amides, which stabilize crystal packing .

Mechanistic Insights :

- The target compound’s lack of a nitro group (cf. benznidazole) may reduce off-target redox cycling, a common cause of nitroheterocycle toxicity .

- The bromopyridine derivative’s role in tirbanibulin synthesis highlights the acetamide scaffold’s versatility in targeting tubulin polymerization, suggesting the quinazolinone variant could be optimized for similar pathways .

Biological Activity

N-benzyl-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound belonging to the quinazoline class of molecules, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features:

- Benzyl group : Enhances lipophilicity and potential binding interactions.

- Chloro substitution : May influence biological activity through electronic effects.

- Quinazoline core : Known for various pharmacological properties.

Molecular Formula

The molecular formula of this compound is , with a molecular weight of approximately 372.84 g/mol.

Antimicrobial Activity

Recent studies indicate that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown promising results against various bacterial strains, including Pseudomonas aeruginosa. In vitro assays demonstrated that certain analogs could inhibit biofilm formation without substantially affecting bacterial growth, suggesting a mechanism focused on quorum sensing inhibition rather than direct bactericidal effects .

Anticancer Potential

N-benzyl derivatives have been explored for their anticancer activities. A study highlighted the ability of similar compounds to induce apoptosis in cancer cell lines such as A431 and A549. The mechanism appears to involve the modulation of key signaling pathways, leading to cell cycle arrest and increased apoptotic markers . The introduction of electron-donating groups in the structure has been correlated with enhanced anticancer efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives is another area of interest. Compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in various models, indicating a possible therapeutic role in inflammatory diseases .

Enzyme Inhibition

N-benzyl derivatives may exert their biological effects through the inhibition of specific enzymes involved in critical pathways. For example, Src kinase inhibition has been noted in related compounds, suggesting a potential mechanism for anticancer activity .

Receptor Modulation

These compounds may also interact with cellular receptors to modulate signal transduction pathways. This interaction can lead to altered cellular responses that contribute to their therapeutic effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a recent investigation, a series of quinazoline derivatives were synthesized and evaluated for their anticancer properties. Among them, N-benzyl analogs exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds could activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .

Q & A

Basic Research Questions

Q. What are the key structural features of N-benzyl-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and how do they influence its biological activity?

- The compound features a quinazolinone core (a fused benzene and pyrimidine ring system), a 6-chloro substituent enhancing electrophilicity, a 4-phenyl group for hydrophobic interactions, and an N-benzyl acetamide side chain improving solubility and target binding. These moieties collectively modulate interactions with enzymes (e.g., kinase inhibition) and pharmacokinetic properties .

- Methodological Insight : Use NMR (e.g., H/C) to confirm regiochemistry and X-ray crystallography (via SHELX software) to resolve 3D conformation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Synthesis involves:

Quinazolinone core formation : Condensation of anthranilic acid derivatives with carbonyl reagents under acidic/basic conditions.

Chlorination : Electrophilic substitution at the 6-position using Cl or NCS (N-chlorosuccinimide).

Acetamide coupling : Reaction of the quinazolinone with bromoacetyl bromide, followed by benzylamine substitution .

- Optimization : Adjust reaction time (12–24 hr), temperature (80–120°C), and solvent (DMF or THF) to achieve yields >70% .

Q. Which spectroscopic techniques are critical for structural validation?

- Primary Tools :

- NMR : Confirm substitution patterns (e.g., chloro at C6 via C chemical shifts).

- HRMS : Verify molecular weight (e.g., m/z 457.84 for CHClFNO).

- HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays (e.g., varying IC values across studies)?

- Root Causes : Differences in assay conditions (e.g., cell line viability protocols), solvent effects (DMSO concentration), or structural analogs with minor substituent changes.

- Resolution :

- Standardize assay parameters (e.g., ATP concentration in kinase assays).

- Perform SAR studies to isolate the impact of the 6-chloro and N-benzyl groups on target affinity .

- Example : A 2-oxo-4-phenyl analog showed IC = 10.5 µM (antitumor), while trifluoromethyl variants exhibited improved kinase inhibition (IC = 12.0 µM) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Challenges : By-product formation (e.g., di-chlorinated impurities) and low solubility of intermediates.

- Solutions :

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Catalytic systems : Use Pd/C for selective amidation or phase-transfer catalysts for biphasic reactions.

- Purification : Employ flash chromatography (hexane:EtOAc gradients) or recrystallization (MeOH/HO) .

Q. How can computational methods predict the compound’s molecular targets?

- Approaches :

Molecular docking (AutoDock/Vina) : Screen against kinase domains (e.g., EGFR) using the quinazolinone core as a hinge-binding motif.

MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

QSAR models : Correlate substituent electronegativity (e.g., Cl, CF) with bioactivity .

- Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

- Challenges : Crystal twinning, weak diffraction (due to flexible acetamide side chain), and solvent disorder.

- Solutions :

- Crystal growth : Use vapor diffusion (e.g., sat. MeOH solution) at 20°C.

- Data refinement : Apply SHELXL’s TWIN/BASF commands for twinned datasets and anisotropic displacement parameters for heavy atoms .

- Case Study : A related quinazolinone derivative required 97% completeness in data collection for reliable refinement (R = 0.039) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.